molecular formula C9H11NO4 B570464 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid CAS No. 117427-61-9

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B570464
CAS No.: 117427-61-9
M. Wt: 197.19
InChI Key: JXYQAMXHPSCSGC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and amino acid reacting to form the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but lacks the methoxy group.

    2-Amino-2-(2-methoxyphenyl)acetic acid: Similar structure but lacks the hydroxy group.

Uniqueness

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups may provide distinct advantages in certain applications, such as increased solubility or enhanced binding affinity to specific targets.

Properties

IUPAC Name

2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYQAMXHPSCSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697490
Record name Amino(2-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117427-61-9
Record name Amino(2-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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